2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the triazole ring and phenyl group further enhances its chemical diversity and potential biological activity.
Scientific Research Applications
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted phenyl azide and an alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The subsequent steps involve the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can disrupt essential biological pathways, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Another triazole-containing compound with potential biological activity.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: A compound with a similar triazole ring structure, used in energetic materials.
Uniqueness
2-Methyl-N-(1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a thieno[2,3-d]pyrimidine core with a triazole ring and phenyl group.
Properties
IUPAC Name |
2-methyl-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-13-21-17(15-8-10-25-18(15)22-13)23-16(14-5-3-2-4-6-14)7-9-24-12-19-11-20-24/h2-6,8,10-12,16H,7,9H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRIZCRJCKEABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NC(CCN3C=NC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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